Himbadine

描述

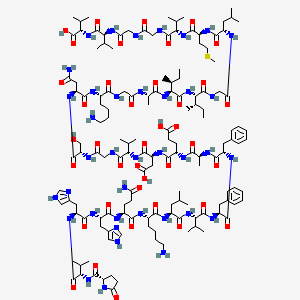

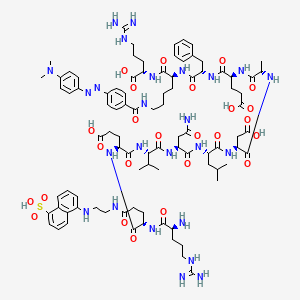

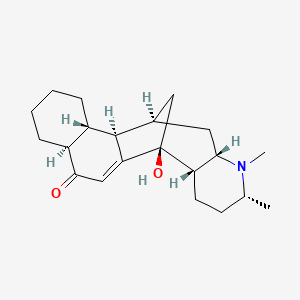

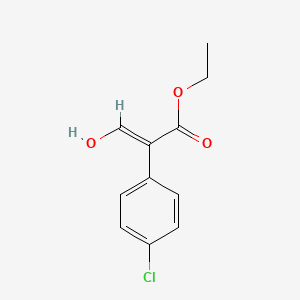

希巴定是一种具有多环骨架的哌啶生物碱,首次从澳大利亚北部和东南亚的一种木兰属植物——加布利米马树皮中分离出来 . 该化合物于 1967 年由悉尼大学的里奇及其同事报道 . 希巴定属于一个以复杂结构和潜在生物活性而闻名的生物碱家族。

准备方法

合成路线和反应条件: 希巴定的合成涉及多个步骤,从简单的有机分子开始。该过程通常包括通过一系列环化反应形成哌啶环和多环骨架。 关于合成路线和反应条件的具体细节通常是专有的,并在专门的化学文献中详细说明 .

工业生产方法: 希巴定的工业生产没有得到广泛的记载,可能是由于其复杂的结构以及与大规模合成相关的挑战。 合成有机化学和工艺优化的进步可能在未来促进其生产 .

化学反应分析

反应类型: 希巴定会发生各种化学反应,包括:

氧化: 将羟基转化为羰基。

还原: 将羰基还原为羟基。

取代: 将官能团替换为其他取代基。

常用试剂和条件:

氧化: 如高锰酸钾或三氧化铬等试剂。

还原: 如硼氢化钠或氢化铝锂等试剂。

取代: 条件因引入的取代基而异,通常涉及亲核试剂或亲电试剂。

主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以生成酮或醛,而还原可以生成醇 .

科学研究应用

化学: 作为研究复杂生物碱合成和反应机理的模型化合物。

生物学: 研究其与生物分子的相互作用和潜在的生物活性。

医药: 探究其作为治疗剂的潜力,特别是由于其结构与其他具有生物活性的生物碱相似。

5. 作用机理

希巴定的确切作用机理尚未完全了解。据信,它与毒蕈碱受体相互作用,类似于其家族中的其他生物碱。 这种相互作用可能会影响各种生理途径,可能导致治疗效果 .

作用机制

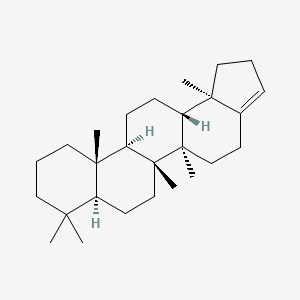

Himbadine is structurally related to other Galbulimima alkaloids, such as himbacine, himandrine, and himgaline. These compounds share a common polycyclic scaffold and piperidine ring but differ in their specific functional groups and stereochemistry . This compound’s unique structure and potential bioactivity make it a compound of interest for further research and comparison with its analogs.

相似化合物的比较

希巴定在结构上与其他加布利米马生物碱相关,例如希巴辛、希曼定和希伽林。 这些化合物共享一个共同的多环骨架和哌啶环,但在它们的特定官能团和立体化学方面有所不同 . 希巴定独特的结构和潜在的生物活性使其成为进一步研究和与其类似物进行比较的化合物。

类似化合物:

- 希巴辛

- 希曼定

- 希伽林

- GB13

- GB22

属性

IUPAC Name |

(1R,2R,3R,8S,12S,13S,16R,18S)-12-hydroxy-16,17-dimethyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-12-7-8-16-18(22(12)2)9-13-11-21(16,24)17-10-19(23)14-5-3-4-6-15(14)20(13)17/h10,12-16,18,20,24H,3-9,11H2,1-2H3/t12-,13-,14+,15+,16+,18+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJYANLRBFNIEG-FBMLLKETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(N1C)CC3CC2(C4=CC(=O)C5CCCCC5C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H](N1C)C[C@@H]3C[C@]2(C4=CC(=O)[C@H]5CCCC[C@@H]5[C@@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of Himbadine and its de-N-methyl derivative, also known as alkaloid G.B. 13?

A1: The structures of this compound and its de-N-methyl derivative (alkaloid G.B. 13) were elucidated through a combination of chemical and spectroscopic analyses. These proposed structures were further confirmed through several partial syntheses using the structurally defined ester alkaloid, Himandrine, as a starting point. []

Q2: How does the chemical synthesis of this compound and other Galbulimima alkaloids contribute to our understanding of their structure and potential applications?

A2: Total synthesis efforts, particularly those focused on (+) and (-) galbulimima alkaloid 13, (-)-Himgaline, (-)-Himbadine, and (-)-Himandrine, have been instrumental in confirming the structures and stereochemistry of these complex molecules. [] These synthetic approaches often employ sophisticated strategies like cross-coupling reactions, metathesis, and Diels-Alder reactions to construct the intricate ring systems present in these alkaloids. The development of such synthetic routes not only validates structural assignments but also paves the way for generating novel analogs with potentially modified biological activities, ultimately advancing their potential for therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)

![N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide](/img/structure/B1494816.png)

![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B1494832.png)